
(2-chlorophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-chlorophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C16H14ClN3OS and its molecular weight is 331.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Analysis and Isomorphism
Research on isomorphous structures, including those with chloro- and methyl-substitutions in heterocyclic analogs, highlights the chlorine-methyl exchange rule, demonstrating the structural complexity and potential for various applications in material science and molecular engineering. These studies provide a foundation for understanding the structural characteristics and isomorphism in related compounds, which could inform the design of novel materials or pharmaceuticals with specific properties (Rajni Swamy et al., 2013).
Anticancer and Antimicrobial Potential
A study on novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine moieties demonstrated significant anticancer and antimicrobial activities. These findings underscore the therapeutic potential of compounds with similar structural features in addressing cancer and microbial infections, thereby contributing to the development of new treatments (Katariya et al., 2021).
Antioxidant Properties
Another area of research focuses on the synthesis of derivatives with thiazole moieties, revealing compounds with potent antioxidant activity. Such studies highlight the importance of structural modifications in enhancing biological activity, suggesting potential applications in the development of antioxidant agents for therapeutic or cosmetic purposes (Reddy et al., 2015).
Anti-Inflammatory and Antibacterial Agents
Research on novel pyrazoline derivatives has shown promising anti-inflammatory and antibacterial properties, indicating potential applications in the development of new pharmaceuticals to treat inflammation and bacterial infections (Ravula et al., 2016).
Luminescent Materials
A study on 1,3-diarylated imidazo[1,5-a]pyridine derivatives synthesized through a one-pot condensation process revealed compounds with remarkable Stokes' shifts and quantum yields. This research opens up possibilities for utilizing similar compounds in the development of luminescent materials for various applications, including sensors and bioimaging (Volpi et al., 2017).
Mécanisme D'action
Target of Action
Similar compounds have been known to exhibit potent antileishmanial and antimalarial activities . Therefore, it’s plausible that this compound may also target the parasites causing these diseases, such as Leishmania and Plasmodium species.
Mode of Action
Based on the activities of similar compounds, it can be inferred that this compound might interfere with the vital biological processes of the target organisms, leading to their death or inhibition .
Biochemical Pathways
Considering the potential antileishmanial and antimalarial activities, it’s likely that this compound interferes with the metabolic pathways essential for the survival and replication of the parasites .
Result of Action
Given the potential antileishmanial and antimalarial activities, it can be inferred that the compound may lead to the death or growth inhibition of the parasites .
Propriétés
IUPAC Name |
(2-chlorophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c17-14-6-2-1-5-13(14)15(21)20-9-8-19-16(20)22-11-12-4-3-7-18-10-12/h1-7,10H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGELKFATYPVZML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2779207.png)

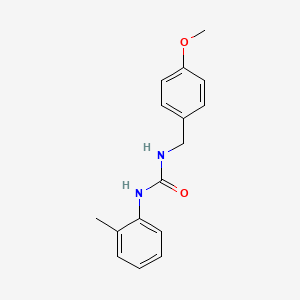
![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2779213.png)
![1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-(2-methoxyphenyl)urea](/img/structure/B2779214.png)
![1-(2-methyl-1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2779215.png)
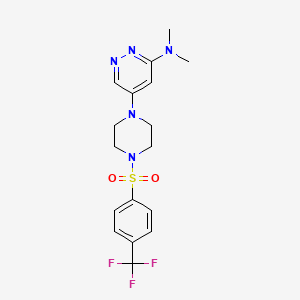
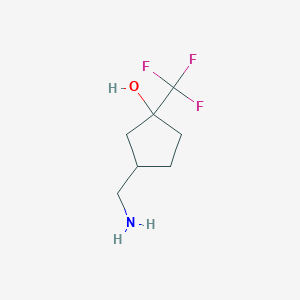
![1-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2779219.png)
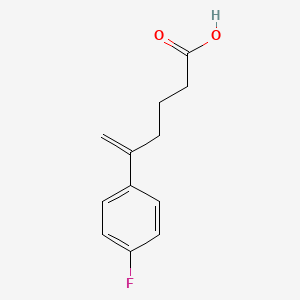
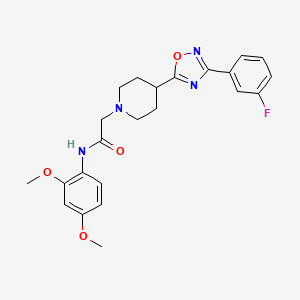
![3-benzyl-2-ethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2779227.png)
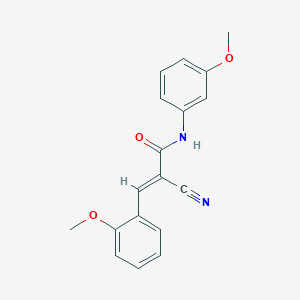
![2-[2-(4-Methoxyphenyl)acetamido]-5-phenylthiophene-3-carboxamide](/img/structure/B2779230.png)